4-Chloro-2-methyl-benzoic acid tert-butyl ester

Lipophilicity Membrane permeability Drug design

tert-Butyl 4-chloro-2-methylbenzoate (CAS 1872907‑39‑5, molecular formula C₁₂H₁₅ClO₂, MW 226.70 g mol⁻¹) is a substituted benzoate ester that belongs to the family of ortho‑methyl, para‑chloro benzoic acid derivatives bearing a sterically demanding tert‑butyl protecting group. The compound is catalogued as a small‑molecule scaffold and synthetic building block by multiple reputable chemical suppliers and is registered in authoritative public repositories such as PubChem (CID 108016353).

Molecular Formula C12H15ClO2
Molecular Weight 226.7 g/mol
CAS No. 1872907-39-5
Cat. No. B1434803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-benzoic acid tert-butyl ester
CAS1872907-39-5
Molecular FormulaC12H15ClO2
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C12H15ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
InChIKeyJKNDTXOAXSLGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Chloro-2-methylbenzoate (CAS 1872907‑39‑5): Core Chemical Identity and Procurement Baseline


tert-Butyl 4-chloro-2-methylbenzoate (CAS 1872907‑39‑5, molecular formula C₁₂H₁₅ClO₂, MW 226.70 g mol⁻¹) is a substituted benzoate ester that belongs to the family of ortho‑methyl, para‑chloro benzoic acid derivatives bearing a sterically demanding tert‑butyl protecting group. The compound is catalogued as a small‑molecule scaffold and synthetic building block by multiple reputable chemical suppliers and is registered in authoritative public repositories such as PubChem (CID 108016353) [1]. Its computed physicochemical descriptors—XLogP3‑AA = 3.8, topological polar surface area = 26.3 Ų, zero hydrogen‑bond donors, and three rotatable bonds [1]—immediately distinguish it from smaller‑ester analogs and define its utility in synthetic sequences that require orthogonal ester deprotection or enhanced lipophilicity.

Why 4‑Chloro‑2‑methyl‑benzoic Acid tert‑Butyl Ester Cannot Be Replaced by Simpler Benzoate Esters


Although a family of 4‑chloro‑2‑methylbenzoate esters (methyl, ethyl, and tert‑butyl) shares the same aromatic substitution pattern, the choice of the ester moiety fundamentally alters key properties that govern synthetic utility, pharmacokinetic behavior, and analytical handling. The tert‑butyl ester is significantly more lipophilic (XLogP3‑AA = 3.8) than the methyl congener (LogP ≈ 2.4‑3.1) [1][2] and offers a mechanistically distinct hydrolysis pathway—alkyl‑oxygen fission under acidic conditions—that enables chemoselective deprotection in the presence of other base‑labile groups . These differences mean that the methyl or ethyl analogs cannot serve as drop‑in replacements in multi‑step syntheses that demand orthogonal protecting‑group strategies or in biological assays where lipophilicity‑driven membrane partitioning is a critical parameter.

Quantitative Differentiation of tert‑Butyl 4‑Chloro‑2‑methylbenzoate Against Its Closest Ester Analogs


Enhanced Lipophilicity (XLogP3‑AA) Relative to the Methyl Ester

The tert‑butyl ester exhibits a computed XLogP3‑AA of 3.8, which is 0.4 to 1.4 log units higher than the methyl ester (reported Log P values of 3.09 and 2.44 from independent databases) [1][2]. This increase translates to a predicted 2.5‑ to 25‑fold greater partitioning into 1‑octanol relative to water, directly impacting passive membrane permeability in cell‑based assays.

Lipophilicity Membrane permeability Drug design

Distinct Acid‑Catalyzed Hydrolysis Mechanism Enabling Orthogonal Deprotection

tert‑Butyl esters undergo acid‑catalyzed hydrolysis via alkyl‑oxygen (Sₙ1‑type) cleavage, whereas methyl and ethyl esters react through acyl‑oxygen cleavage (Bₐc2 mechanism) [1]. This mechanistic divergence allows the tert‑butyl ester to be removed quantitatively with trifluoroacetic acid (TFA) or montmorillonite KSF in refluxing acetonitrile within 1‑4 h, while methyl esters remain intact under identical conditions . Reported isolated yields for tert‑butyl ester deprotection range from 85‑95% in the presence of acid‑sensitive Boc and Cbz groups.

Orthogonal protection Chemoselective deprotection Solid‑phase synthesis

Greater Steric Shielding Against Nucleophilic Attack Compared to Primary Alkyl Esters

The tert‑butyl group occupies a larger steric volume (Charton υ parameter ≈ 1.24) compared to methyl (υ = 0.52) and ethyl (υ = 0.56) [1]. This steric demand retards nucleophilic attack at the ester carbonyl, as evidenced by the observation that tert‑butyl esters of substituted benzoic acids show 10‑ to 100‑fold slower alkaline hydrolysis rates relative to their methyl counterparts in Hammett correlation studies [2]. For the 4‑chloro‑2‑methyl substitution pattern, the combined electronic (σₘ = 0.37 for Cl; σₘ = −0.07 for CH₃) and steric effects further modulate this reactivity profile.

Steric hindrance Nucleophilic acyl substitution Protecting group stability

Recommended Procurement and Deployment Scenarios for tert‑Butyl 4‑Chloro‑2‑methylbenzoate


Orthogonal Protection in Multi‑Step Heterocycle Synthesis

In the construction of 4‑chloro‑2‑methylbenzoyl‑containing drug candidates, the tert‑butyl ester can be retained through several synthetic transformations (amide couplings, Suzuki reactions, reductive aminations) and then selectively removed with TFA without affecting base‑sensitive groups such as acetate or Fmoc protections. This orthogonal strategy is documented in patents and process‑chemistry reports for quinazoline and benzothiazole derivatives that use 4‑chloro‑2‑methylbenzoic acid as a key intermediate [1][2].

Lipophilicity‑Driven Fragment‑Based Drug Discovery (FBDD) Libraries

With an XLogP3‑AA of 3.8, the tert‑butyl ester falls within the optimal lipophilicity range for fragment screening libraries targeting intracellular or CNS proteins. Procurement of the tert‑butyl ester rather than the methyl ester (Log P ≤ 3.1) reduces the need for subsequent hydrophobic tagging modifications, streamlining hit‑to‑lead optimization cycles [1].

Stable Isotope‑Labeled Internal Standard Preparation

The characteristic molecular ion cluster arising from the chlorine atom (³⁵Cl/³⁷Cl ratio ~3:1) combined with the high mass (226.70 g mol⁻¹) makes the compound a suitable precursor for the synthesis of stable isotope‑labeled (e.g., ¹³C‑tert‑butyl) internal standards used in LC‑MS/MS quantification of 4‑chloro‑2‑methylbenzoic acid metabolites. The tert‑butyl ester’s resistance to in‑source fragmentation simplifies method development compared to lighter alkyl esters [2].

Solid‑Phase Peptide Synthesis (SPPS) with Acid‑Labile Resins

The tert‑butyl ester can be employed as a masked carboxyl handle in solid‑phase synthesis. Its quantitative cleavage under the same TFA conditions used for resin release and side‑chain deprotection in Fmoc‑SPPS eliminates the need for a separate deprotection step, a distinct advantage over methyl or ethyl esters that require harsher saponification conditions incompatible with the peptide backbone [3].

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